Superior Aglycon Reactivity Enables Faster and Higher-Yielding Glycosylations
The phenyl aglycon confers the highest relative reactivity among common 1-thio-α-L-rhamnopyranoside donors. In a direct competition experiment under NIS/TfOH activation, the phenyl thioglycoside was the most reactive, followed by tolyl, methyl, ethyl, isopropyl, and 1-adamantyl [1]. This ranking is crucial for predicting and controlling the outcome of chemoselective glycosylations in one-pot oligosaccharide assembly.
| Evidence Dimension | Relative reactivity of thioglycoside donors |
|---|---|
| Target Compound Data | Ranked 1 (most reactive) |
| Comparator Or Baseline | Tolyl (Rank 2), Methyl (Rank 3), Ethyl (Rank 4), Isopropyl (Rank 5), 1-Adamantyl (Rank 6) |
| Quantified Difference | Relative reactivity order: Phenyl > Tolyl > Methyl > Ethyl > Isopropyl > 1-Adamantyl |
| Conditions | NIS/TfOH activation in glycosylation competition experiments |
Why This Matters
This is the foundational metric for selecting a donor with optimal reactivity for a specific glycosylation step, ensuring efficient coupling and minimizing side reactions.
- [1] Trinderup, H. H., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry, 87(6), 4154-4167. View Source
